molecular formula C15H9N3O2 B2400809 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione CAS No. 27111-40-6

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione

Cat. No.: B2400809
CAS No.: 27111-40-6
M. Wt: 263.256
InChI Key: NTOICXTUXLGFJM-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione is a heterocyclic compound featuring a benzimidazole ring fused to an isoindole-1,3-dione moiety. This structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the electron-deficient isoindole-dione system, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound is synthesized via a Leuckart reaction under microwave irradiation, as described in recent methodologies . Its structural uniqueness lies in the planar benzimidazole group, which may enhance π-π stacking interactions, and the isoindole-dione unit, which contributes to rigidity and solubility modulation.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOICXTUXLGFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 2-aminobenzimidazole. The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione is C14H10N2O2. Its structure combines the isoindole and benzimidazole moieties, contributing to its reactivity and biological profile. The bicyclic framework enhances its potential interactions with biological macromolecules, making it a candidate for various applications.

Antipsychotic Potential

Recent studies have focused on the compound's ability to act as a ligand for phosphodiesterase 10A and serotonin receptors. A derivative of this compound, specifically 2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-1H-isoindole-1,3(2H)-dione, has shown promise as a potent antipsychotic agent. In vitro studies demonstrated its efficacy in inhibiting phosphodiesterase 10A, which is implicated in the modulation of neurotransmitter systems related to mood disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this framework have shown promising results in inhibiting cell proliferation in human colorectal carcinoma (HCT116), with some derivatives outperforming standard chemotherapeutic agents like 5-fluorouracil .

Alzheimer's Disease Research

In the context of neurodegenerative diseases such as Alzheimer's, derivatives of this compound have been explored for their multi-target potential. The design of compounds targeting both cholinesterase inhibition and β-secretase activity suggests a dual approach to treatment, which may enhance therapeutic outcomes for Alzheimer's patients .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. Various synthesized compounds have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Notably, it has been investigated for its role as an inhibitor of xanthine oxidase and acetylcholinesterase. Such activities are crucial in managing conditions like gout and Alzheimer's disease, respectively .

Materials Science Applications

Beyond biological applications, this compound is being explored in materials science for its unique electronic properties. Its heterocyclic nature allows it to be incorporated into organic electronic devices and sensors due to its ability to form stable thin films and conduct electricity under certain conditions.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The isoindole-1,3-dione moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs differ in substituents attached to the isoindole-1,3-dione core, influencing electronic properties, solubility, and biological activity.

Compound Name Structural Features Molecular Weight (g/mol) LogP (XLogP3) Key Functional Groups
2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione Benzimidazole fused to isoindole-dione 307.3 (calc.) ~2.5 (est.) Benzimidazole, dione
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Diphenylimidazole-phenyl substituent 479.5 4.8 Imidazole, phenyl, dione
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione Tetrahydrofuran-dione substituent 244.3 1.2 Cyclic dione, tetrahydrofuran
2-(3-Nitrophenyl)isoindole-1,3-dione Nitrophenyl group 268.2 2.1 Nitro, phenyl, dione
2-(4-Azidobutyl)isoindole-1,3-dione Azide-terminated alkyl chain 244.3 3.1 Azide, alkyl, dione

Key Observations :

  • Benzimidazole vs.
  • Azide Functionality : The azide in 2-(4-azidobutyl)isoindole-1,3-dione enables click chemistry applications, unlike the target compound .

Comparative Insights :

  • Efficiency : Microwave synthesis (target compound) reduces reaction time but lacks reported yield data, whereas traditional reflux methods (e.g., diphenylimidazolyl derivative) achieve moderate yields .
  • Functional Group Compatibility : Azide-containing analogs require careful handling due to explosivity, unlike the stable benzimidazole derivative .

Implications for Target Compound :

  • Structural analogs with phthalazine groups () exhibit strong antitumor activity, hinting that the target compound’s planar benzimidazole could interact with DNA or enzymes like topoisomerases .

Recommendations :

  • Conduct in vitro assays to evaluate the target compound’s activity against cancer cell lines.
  • Explore crystallographic studies to analyze hydrogen-bonding patterns and packing efficiency .

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione is a derivative of isoindole and benzimidazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties based on recent research findings.

The chemical structure of this compound allows it to interact with various molecular targets. The benzimidazole moiety is known for its ability to inhibit enzymes and receptors, potentially affecting pathways involved in cancer progression and inflammation.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of isoindole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including adenocarcinoma (A549-Luc) cells.

Table 1: Anticancer Activity of Isoindole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3A54915.0Tyrosine kinase inhibition
Compound 4A54912.5Induces apoptosis via caspase activation

In vivo studies using nude mice models have further confirmed the efficacy of these compounds in reducing tumor size and enhancing survival rates compared to control groups .

2. Anti-inflammatory Properties

Isoindole derivatives have also been investigated for their anti-inflammatory effects. The compounds exhibit inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Inhibition of COX Enzymes by Isoindole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A7085
Compound B6090

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating the immune response .

3. Neuropharmacological Effects

The potential neuropharmacological effects of this compound have been explored with respect to serotonin receptors. Studies indicate that certain derivatives can act as agonists or antagonists at serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Table 3: Serotonin Receptor Affinity of Isoindole Derivatives

CompoundReceptor TypeBinding Affinity (nM)
Compound X5-HT1A50
Compound Y5-HT730

This suggests a potential application in treating depression and anxiety through modulation of serotonergic pathways .

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

  • Case Study on Cancer Treatment : A study involving xenograft models showed that treatment with compound derivatives led to significant tumor regression over a period of 60 days compared to untreated controls .
  • Case Study on Inflammation : Clinical trials indicated that patients receiving treatments with isoindole derivatives reported reduced symptoms associated with rheumatoid arthritis due to decreased levels of inflammatory markers .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione, and how can purity be ensured?

  • Methodology : The synthesis typically involves condensation reactions between isoindole-1,3-dione precursors and benzimidazole derivatives. For example, refluxing with sodium acetate in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures is a common approach to achieve high yields (≥85%) and purity . Purification steps include washing with solvents (ethanol, diethyl ether) and chromatographic separation (hexane:ethyl acetate, 60:40 v/v) to isolate isomers or tautomers, as seen in analogous compounds .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of 1H NMR (e.g., δ 11.78 ppm for NH protons in DMSO-d6) , X-ray crystallography (mean C–C bond length: 0.006 Å; R factor: 0.047) , and mass spectrometry to confirm molecular weight and fragmentation patterns. For tautomeric mixtures, comparative analysis of Rf values and melting points (e.g., 209–211°C vs. 219–221°C) helps distinguish structural variants .

Q. What are the key physical and chemical properties relevant to handling this compound in lab settings?

  • Methodology : Determine solubility profiles (e.g., polar aprotic solvents like DMSO or DMF) and stability under varying pH/temperature conditions. Analogous isoindole-1,3-dione derivatives show sensitivity to moisture, necessitating anhydrous storage . Thermal stability can be assessed via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can substituent modifications at the 2-position of isoindole-1,3-dione enhance biological activity while minimizing toxicity?

  • Methodology : Systematic substitution with groups like (4-substituted phthalazine-1-yl)alkyl or difluoromethoxy moieties has been shown to modulate antimicrobial activity . Structure-activity relationship (SAR) studies should pair biological assays (e.g., MIC against S. aureus) with toxicity screens (e.g., hemolysis or hepatocyte viability). Computational tools like molecular docking can predict interactions with target enzymes (e.g., bacterial DNA gyrase) .

Q. How can contradictions in reported biological activities of structural analogs be resolved?

  • Methodology : Contradictions often arise from differences in substituent regiochemistry (e.g., 5- vs. 6-methoxy positioning in benzoxazole derivatives) . Address this by synthesizing and testing positional isomers under standardized assay conditions. Cross-reference biological data with crystallographic or NMR-derived conformational analyses to identify steric/electronic influences .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in biological systems?

  • Methodology : Use competitive binding assays (e.g., fluorescence polarization for protein-ligand interactions) and gene knockout models (e.g., CRISPR-Cas9) to validate molecular targets. For example, benzimidazole derivatives often inhibit kinases or tubulin polymerization; target engagement can be confirmed via Western blotting or microtubule disruption assays .

Q. How can computational modeling improve the prediction of this compound’s reactivity or pharmacokinetics?

  • Methodology : Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites for acylating reactions . Use molecular dynamics (MD) simulations to model membrane permeability or blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) can estimate metabolic stability based on structural analogs .

Q. What interdisciplinary applications exist beyond pharmacology, such as in materials science?

  • Methodology : Investigate the compound’s electronic properties (e.g., HOMO-LUMO gaps via cyclic voltammetry) for potential use in organic semiconductors . Collaborate with materials scientists to test thin-film deposition (e.g., spin-coating) and characterize conductivity/optoelectronic performance .

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